N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(20-17(21)13-7-14(18)10-19-9-13)6-15-8-12-4-2-3-5-16(12)22-15/h2-5,7-11H,6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSMRBOVSIUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Acetylbenzofuran
The benzofuran core is synthesized via a modified Ullmann condensation. Salicylaldehyde (1.0 equiv) and chloroacetone (1.2 equiv) are refluxed in anhydrous acetone with potassium carbonate (2.0 equiv) at 80°C for 8 hours. The reaction mixture is cooled, filtered, and concentrated under reduced pressure to yield 2-acetylbenzofuran as a pale-yellow solid (yield: 72–78%).
Key Data:
Reduction to 1-(Benzofuran-2-yl)propan-2-ol
2-Acetylbenzofuran (1.0 equiv) is reduced using sodium borohydride (1.5 equiv) in methanol at 0°C for 2 hours. The mixture is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄. The solvent is evaporated to afford 1-(benzofuran-2-yl)propan-2-ol as a colorless oil (yield: 85–90%).
Key Data:
Conversion to 1-(Benzofuran-2-yl)propan-2-amine
The alcohol is converted to its amine derivative via a Gabriel synthesis. 1-(Benzofuran-2-yl)propan-2-ol (1.0 equiv) is reacted with p-toluenesulfonyl chloride (1.2 equiv) in pyridine at 0°C for 4 hours to form the tosylate. The tosylate is then treated with potassium phthalimide (1.5 equiv) in DMF at 100°C for 12 hours. The resulting phthalimide intermediate is hydrolyzed with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 6 hours, yielding 1-(benzofuran-2-yl)propan-2-amine as a white solid (yield: 65–70%).
Key Data:
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Molecular Weight: 161.21 g/mol
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Melting Point: 88–90°C
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Characterization: ¹H NMR (DMSO-d₆) δ: 1.15 (d, 3H, CH₃), 2.80–3.00 (m, 1H, CH), 6.70–7.60 (m, 4H, aromatic), 3.20 (br s, 2H, NH₂).
Synthesis of 5-Bromopyridine-3-carboxylic Acid
Preparation of 5-Bromopyridine-3-carbaldehyde
3,5-Dibromopyridine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) (0.5–1.0 equiv) at 10–15°C. Isopropyl magnesium bromide (1.2–1.5 equiv) is added dropwise, followed by N,N-dimethylformamide (DMF) (1.5–2.0 equiv) in THF. The mixture is stirred at 20–25°C for 2 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 5-bromopyridine-3-carbaldehyde as a yellow solid (yield: 70–75%).
Key Data:
Oxidation to Carboxylic Acid
5-Bromopyridine-3-carbaldehyde (1.0 equiv) is oxidized with potassium permanganate (3.0 equiv) in aqueous sulfuric acid (1M) at 80°C for 4 hours. The reaction is filtered, neutralized with NaOH, and acidified with HCl to precipitate 5-bromopyridine-3-carboxylic acid as a white powder (yield: 85–90%).
Key Data:
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Molecular Weight: 202.01 g/mol
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Melting Point: 215–217°C
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Characterization: IR (KBr) ν: 1705 cm⁻¹ (C=O), ¹H NMR (DMSO-d₆) δ: 13.20 (br s, 1H, COOH), 8.90–8.95 (m, 2H, pyridine-H), 8.50 (t, 1H, pyridine-H).
Amide Coupling Reaction
Activation of Carboxylic Acid
5-Bromopyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry dichloromethane (DCM) at 0°C for 2 hours. The solvent and excess thionyl chloride are removed under vacuum to yield 5-bromopyridine-3-carbonyl chloride as a pale-yellow solid (yield: 95–98%).
Formation of the Amide Bond
The acid chloride (1.0 equiv) is dissolved in dry DCM and added dropwise to a solution of 1-(benzofuran-2-yl)propan-2-amine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (petroleum ether/ethyl acetate, 6:1) to afford the title compound as a white crystalline solid (yield: 75–80%).
Key Data:
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Molecular Weight: 359.20 g/mol
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Melting Point: 145–147°C
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Characterization: ¹H NMR (DMSO-d₆) δ: 8.80 (d, 1H, pyridine-H), 8.60 (d, 1H, pyridine-H), 8.20 (t, 1H, pyridine-H), 7.50–6.70 (m, 4H, benzofuran-H), 4.10–4.30 (m, 1H, CH), 1.25 (d, 3H, CH₃).
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Chemical Reactions of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
This compound can participate in various chemical reactions due to its functional groups:
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Amidation Reactions : The carboxamide group can undergo further amidation reactions with amines, potentially altering its biological activity .
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Substitution Reactions : The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions, which may modify its reactivity and biological properties .
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Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.
Table: Potential Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Amidation | Amine, coupling agent (e.g., DCC) | New amide derivatives |
| Substitution | Nucleophile (e.g., alkoxide), solvent (e.g., DMF) | Substituted pyridine derivatives |
| Hydrolysis | Acid or base (e.g., HCl or NaOH), water | Carboxylic acid and amine |
Mechanism of Action and Biological Activities
The biological activities of this compound are attributed to its benzofuran and bromopyridine components. These functionalities can interact with biological targets involved in cancer progression and inflammatory responses, suggesting potential anti-tumor and anti-inflammatory effects .
Table: Biological Activities
| Biological Activity | Potential Targets | Effects |
|---|---|---|
| Anti-tumor | PI3K, VEGFR-2 | Inhibition of cancer cell growth |
| Anti-inflammatory | COX-2, NF-κB | Reduction of inflammatory responses |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with benzofuran structures often exhibit anticancer properties . Preliminary studies suggest that N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, it may modulate the activity of enzymes critical for cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell growth in breast and lung cancer models. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes, indicating its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound is also being investigated for its antimicrobial potential . Similar benzofuran derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria.
Case Study: Efficacy Against Resistant Strains
In vitro tests revealed that this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
Given the structural characteristics of this compound, it is hypothesized to possess anti-inflammatory properties . The presence of the bromine atom and the amide group may enhance its ability to inhibit inflammatory mediators.
Case Study: Inhibition of Inflammatory Mediators
Research demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Preparation of the Benzofuran Ring : This can be achieved through cyclization reactions involving o-hydroxyacetophenones.
- Introduction of the Propan-2-yl Group : Reaction with suitable alkylating agents introduces the propan-2-yl moiety.
- Formation of the Bromobenzamide Moiety : This step involves reacting with 5-bromobenzoyl chloride under basic conditions.
Data Table: Summary of Applications
| Application | Mechanism | Relevant Case Studies |
|---|---|---|
| Anticancer | Enzyme modulation | Inhibition of growth in breast/lung cancer cells |
| Antimicrobial | Disruption of cell wall synthesis | Effective against MRSA |
| Anti-inflammatory | Cytokine inhibition | Reduction in pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromopyridine component may enhance binding affinity and selectivity towards certain biological targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034484-29-0)
- Key Differences :
- Benzofuran Modification : The benzofuran ring is partially saturated (2,3-dihydro), reducing aromaticity compared to the target compound’s fully aromatic benzofuran. This may decrease planarity and alter binding interactions with biological targets.
- Pyridine Substituent : A trifluoromethyl (-CF₃) group at position 6 replaces the bromine at position 3. The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to bromine .
1-Benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide (CAS 1040712-89-7)
- Key Differences :
- Core Structure : Replaces benzofuran with a bromofuran (5-bromo-substituted furan) and introduces a pyrrolidone ring. The bromofuran lacks the fused benzene ring of benzofuran, reducing steric bulk.
- Functional Groups : Includes a benzyl group and a 5-oxopyrrolidine, which may influence solubility and target selectivity .
- Molecular Formula : C₁₉H₂₀BrN₃O₄ (MW: 434.3 g/mol).
Alkoxy-Substituted Benzamide Derivatives ()
- Examples include N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide.
- Key Differences :
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Property Comparison
Key Findings:
Aromaticity vs. Saturation : The fully aromatic benzofuran in the target compound may enhance π-π stacking interactions compared to the 2,3-dihydro variant, which could improve binding affinity to planar protein pockets.
Heterocycle Diversity : The bromofuran-pyrrolidone hybrid () demonstrates how altering the heterocyclic core can drastically shift physicochemical properties, such as solubility and molecular rigidity .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is a synthetic compound that exhibits various biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 341.972 g/mol
- CAS Number: 6318-59-8
- Chemical Structure: The compound consists of a benzofuran moiety linked to a brominated pyridine, which contributes to its unique biological properties .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). Studies suggest that it may inhibit the thioesterase domain of Pks13, a crucial enzyme for bacterial survival .
- Anticancer Properties : The benzofuran core is known for its potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be further explored for its anticancer efficacy .
- DNA Gyrase Inhibition : Some derivatives of benzofuran have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bacterial cell death, making it a target for developing new antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of various benzofuran derivatives, including this compound. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against M. tuberculosis, supporting the hypothesis that structural modifications can significantly influence efficacy .
Case Study 2: Cytotoxicity Assessment
In vitro assessments on cancer cell lines revealed that this compound exhibited selective cytotoxicity, with lower toxicity towards normal cells compared to cancerous cells. This selectivity is crucial for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide?
- Methodology : Use coupling reagents like HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) for amide bond formation, as demonstrated in analogous benzofuran-carboxamide syntheses. Purification via SCX cartridges and ammonia elution improves yield (66% reported in similar systems) .
- Optimization : Monitor reaction progress with LCMS to minimize side products. Adjust stoichiometry (e.g., 2.5 eq. acid, 2.0 eq. HOBt) and solvent choice (DMF for solubility).
Q. How can structural confirmation be reliably achieved for this compound?
- Spectroscopic Techniques :
- 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 7.40–8.12 ppm for aromatic protons, δ 150–160 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm amide C=O stretches (~1645–1742 cm⁻¹) and N-H bonds (~3271 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (as in related bromopyridines) resolves stereochemistry and packing .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Antimicrobial Testing : Adapt broth microdilution assays (MIC determination) against Gram-positive/negative strains, as seen in benzofuran hydrazide derivatives .
- Enzyme Inhibition : Use Ellman’s method for cholinesterase inhibition studies, with donepezil as a positive control .
Advanced Research Questions
Q. How can regioselectivity challenges in benzofuran-pyridine hybrid synthesis be addressed?
- Regioselective Coupling : Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired amide linkage over competing sites. Use computational modeling (DFT) to predict reactive sites.
- Byproduct Analysis : Employ HPLC-MS to identify and quantify side products, referencing retention times and fragmentation patterns .
Q. What mechanistic insights explain contradictory bioactivity results across studies?
- Case Study : Inconsistent antimicrobial data may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size). Replicate experiments with standardized protocols .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., time-kill curves vs. MICs) and structural analogs to isolate pharmacophore contributions.
Q. How can computational methods enhance the design of derivatives with improved target binding?
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., G-quadruplex DNA or acetylcholinesterase). Prioritize derivatives with predicted ΔG < -8 kcal/mol .
- ADMET Prediction : Apply tools like SwissADME to optimize logP (1–3), TPSA (<90 Ų), and rule-of-five compliance early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
